molecular formula C5H7F3N2 B1373982 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile CAS No. 1341612-55-2

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile

Cat. No.: B1373982
CAS No.: 1341612-55-2
M. Wt: 152.12 g/mol
InChI Key: IDBIINOWBNGHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is a fluorinated nitrile derivative characterized by a trifluoropropylamine substituent attached to an acetonitrile backbone. Its molecular formula is C₅H₆F₃N₂, with a molecular weight of 169.11 g/mol.

Properties

IUPAC Name

2-(3,3,3-trifluoropropylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIINOWBNGHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile typically involves the reaction of 3,3,3-trifluoropropylamine with chloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Amino Groups

Fluhexafon ([(3,3,3-Trifluoropropyl)sulfonyl]acetonitrile) replaces the amino group in the target compound with a sulfonyl moiety. This substitution introduces strong electron-withdrawing effects, increasing acidity and reactivity at the nitrile carbon. Such properties may enhance interactions with biological targets, as seen in agrochemical applications (e.g., fungicides) . In contrast, the amino group in 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile provides basicity and hydrogen-bonding capability, favoring solubility in polar solvents .

Functional Group Modifications: Acetamide vs. Acetonitrile

2-[Piperidin-4-yl(3,3,3-trifluoropropyl)amino]acetamide replaces the nitrile group with an acetamide. Such changes are critical in drug design, where acetamide groups are common in bioactive molecules (e.g., protease inhibitors) .

Aromatic vs. Aliphatic Trifluoromethyl Groups

3-(Trifluoromethyl)phenoxyacetonitrile features a trifluoromethyl group attached to an aromatic ring rather than an aliphatic chain. The aromatic system delocalizes electron density, reducing the electron-withdrawing effect on the nitrile compared to the target compound. This structural difference may lower reactivity in nucleophilic additions but enhance stability in hydrophobic environments .

Complex Pharmaceutical Derivatives

Cangrelor (USAN RR-120) incorporates a 3,3,3-trifluoropropylthio group within a larger adenosine derivative. As a P2Y₁₂ receptor antagonist, Cangrelor’s antiplatelet activity highlights the role of trifluoropropyl groups in enhancing metabolic stability and target affinity. However, its complex structure (molecular weight 776.36 g/mol) contrasts sharply with the simplicity of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile, underscoring the latter’s role as a building block rather than a final drug .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Primary Application
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile C₅H₆F₃N₂ Amino-trifluoropropyl 169.11 Pharmaceutical intermediate
Fluhexafon C₁₁H₁₄F₃N₂O₃S Sulfonyl-trifluoropropyl 326.30 Agrochemical (fungicide)
2-[Piperidin-4-yl(3,3,3-TFP)amino]acetamide C₁₀H₁₈F₃N₃O Acetamide-piperidine-TFP 253.26 Drug intermediate
3-(Trifluoromethyl)phenoxyacetonitrile C₈H₇FO₃ Phenoxy-trifluoromethyl 182.14 Organic synthesis
Cangrelor C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ Adenosine-TFP derivative 776.36 Antiplatelet therapy

Key Research Findings

  • Lipophilicity and Stability : The trifluoropropyl group enhances lipophilicity, improving membrane permeability in drug candidates. However, acetonitrile derivatives may exhibit lower metabolic stability compared to acetamides due to nitrile hydrolysis .
  • Biological Activity: Sulfonyl-containing analogs like Fluhexafon demonstrate agrochemical efficacy, while amino derivatives are more suited for medicinal chemistry due to their balanced solubility and reactivity .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is C5H8F3N. The presence of both polar (amine and nitrile) and non-polar (trifluoropropyl) functional groups suggests interesting solubility properties that could influence its biological activity and interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing trifluoropropyl groups have been evaluated for their ability to inhibit bacterial growth. While specific data on 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is scarce, its structural analogs have shown promise against various pathogens.

Cytotoxicity and Anti-Cancer Activity

In studies focusing on compounds with similar functionalities, such as those containing acetonitrile or trifluoropropyl groups, cytotoxic effects have been observed against cancer cell lines. For example, compounds derived from fluorinated amines have demonstrated selective toxicity towards human cancer cell lines while exhibiting lower toxicity to normal cells. This suggests that 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile may also possess anti-cancer properties worthy of further exploration.

The exact mechanism of action for 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile remains to be elucidated. However, compounds with similar structures often interact with biological targets through:

  • Enzyme Inhibition : Many fluorinated compounds act as inhibitors of key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The amphiphilic nature of the compound may allow it to interact with cell membranes, influencing permeability and cellular uptake.

Case Study 1: Structure-Activity Relationship (SAR)

A study investigating various fluorinated amines found that modifications in the trifluoropropyl group significantly affected the biological activity of the compounds. The introduction of polar groups enhanced solubility and biological interactions, suggesting a potential pathway for optimizing the efficacy of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile in therapeutic applications.

CompoundStructureActivityReference
AR1-NH-CNModerate Antimicrobial
BR2-NH-CNHigh Cytotoxicity
CR1-NH-CF3Low Cytotoxicity

Case Study 2: Synthesis and Application

The synthesis of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile has been explored in the context of developing novel materials with antimicrobial properties. Its incorporation into polymer matrices has shown enhanced resistance to microbial colonization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(3,3,3-Trifluoropropyl)amino]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.